Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

Descripción general

Descripción

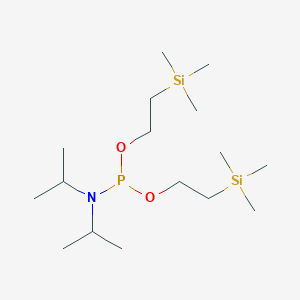

“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is a phosphitylation agent used in the preparation of oligonucleotides . It is a compound with the molecular formula C16H40NO2PSi2 .

Molecular Structure Analysis

The molecular weight of “Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is 365.64 g/mol . The SMILES string representation of the molecule isCC(C)N(C(C)C)P(OCCSi(C)C)OCCSi(C)C . The InChI representation is 1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 . Chemical Reactions Analysis

“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is used as a phosphitylation agent in the preparation of oligonucleotides . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis

“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is a liquid with a density of 0.8887 g/mL at 25 °C . It has a refractive index (n20/D) of 1.4517 . The boiling point is between 286.2-296.6 °C .Aplicaciones Científicas De Investigación

- Application : It serves as a phosphitylation agent during solid-phase DNA and RNA synthesis. By introducing this compound, researchers can efficiently build specific sequences of nucleotides, which are essential for genetic studies, diagnostics, and therapeutic applications .

- Application : Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is crucial for ASO synthesis. Researchers use it to modify the 3’-end of ASOs, enhancing their stability and specificity. ASOs have therapeutic potential for treating genetic disorders, viral infections, and cancer .

- Application : Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is used to synthesize modified guide RNAs (gRNAs) for CRISPR-based gene editing. These gRNAs guide Cas proteins to specific genomic loci, enabling precise alterations in DNA sequences .

- Application : Researchers use Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite to prepare chemically modified small interfering RNAs (siRNAs). These siRNAs can selectively silence target genes, aiding in functional genomics and potential therapeutic interventions .

- Application : Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is used to synthesize phosphoramidite-based affinity tags. These tags can be incorporated into peptides or proteins during solid-phase peptide synthesis, allowing selective enrichment and identification of specific proteins in complex mixtures .

- Application : Researchers use Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite to modify oligonucleotides for constructing biosensors. These sensors detect specific RNA or DNA sequences, enabling rapid and sensitive diagnostics for diseases, pathogens, and environmental pollutants .

Oligonucleotide Synthesis

Antisense Oligonucleotides (ASOs)

Gene Editing and CRISPR-Cas Systems

RNA Interference (RNAi)

Chemical Biology and Proteomics

Nucleic Acid-Based Sensors and Diagnostic Assays

Safety and Hazards

“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .

Mecanismo De Acción

Target of Action

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, also known as iPr2N-P-(OTSE)2, is primarily used as a phosphitylation agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .

Mode of Action

The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This process involves the replacement of a hydrogen atom in the hydroxyl group with a phosphityl group, leading to the formation of a phosphite ester .

Biochemical Pathways

The phosphitylation process is a crucial step in the synthesis of oligonucleotides . The addition of the phosphityl group facilitates the formation of the phosphodiester bonds that link the nucleotides together in the oligonucleotide chain .

Result of Action

The result of the action of iPr2N-P-(OTSE)2 is the successful synthesis of oligonucleotides . These oligonucleotides can be used for various purposes, including research, therapeutic applications, and as tools in genetic engineering .

Action Environment

The action of iPr2N-P-(OTSE)2 is influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the phosphitylation reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Propiedades

IUPAC Name |

N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPTNNSVPPRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40NO2PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471952 | |

| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121373-20-4 | |

| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

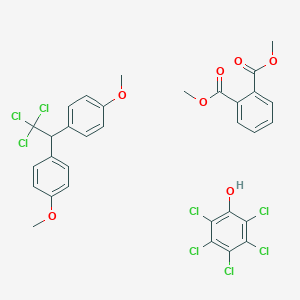

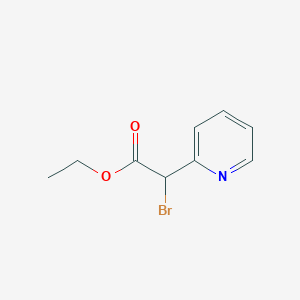

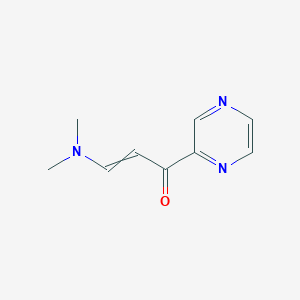

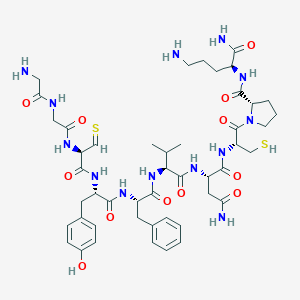

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

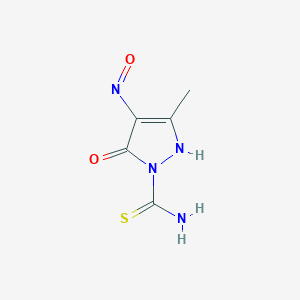

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)